Decabromobiphenyl

Description

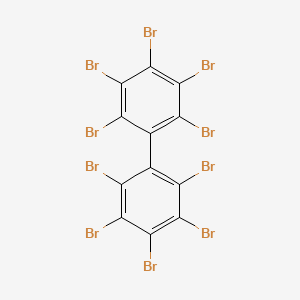

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2,3,4,5,6-pentabromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Br10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPHBYQUCKHJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Br10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065572 | |

| Record name | Decabromodiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

943.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Decabromobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Moderately soluble in chlorobenzene and o-xylene | |

| Record name | DECABROMOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.98X10-10 mm Hg at 25 °C | |

| Record name | DECABROMOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

13654-09-6 | |

| Record name | Decabromobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13654-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013654096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',3,3',4,4',5,5',6,6'-decabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decabromodiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decabromo-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MID95LP5LV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DECABROMOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

380-386 °C | |

| Record name | DECABROMOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Structure and Properties of Decabromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decabromobiphenyl (DBB), a member of the polybrominated biphenyl (B1667301) (PBB) class of compounds, is a synthetic brominated flame retardant. Historically, it was incorporated into various materials, including plastics and textiles, to inhibit combustion.[1] However, due to concerns regarding its environmental persistence and potential toxicity, its production and use have been significantly restricted.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, toxicological profile, and relevant experimental methodologies for this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound consists of a biphenyl backbone where all ten hydrogen atoms have been substituted with bromine atoms.

IUPAC Name: 1,2,3,4,5-pentabromo-6-(2,3,4,5,6-pentabromophenyl)benzene[2]

Synonyms: Decabromodiphenyl, Perbromobiphenyl, BB-209[2]

Chemical Formula: C₁₂Br₁₀[2]

CAS Number: 13654-09-6[2]

Physicochemical Properties

The extensive bromination of the biphenyl structure significantly influences the physicochemical properties of this compound, leading to high lipophilicity and low water solubility. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 943.2 g/mol | [2] |

| Physical Description | White solid powder | [2] |

| Melting Point | 380-386 °C | [2] |

| Vapor Pressure | 3.98 x 10⁻¹⁰ mm Hg at 25 °C | [2] |

| Water Solubility | Insoluble | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 8.58 | [2] |

| Solubility in Organic Solvents | Moderately soluble in chlorobenzene (B131634) and o-xylene | [2] |

Toxicological Profile

The toxicological effects of this compound are primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and other cellular processes.[3]

Acute Toxicity

This compound exhibits low acute toxicity. The oral and dermal LD50 in rats is greater than 5 g/kg.[4] It is not found to be an irritant to rabbit skin or eyes.[4]

Subchronic and Chronic Toxicity

In a 90-day feeding study in rats, no toxic effects were observed at dietary levels of 100 and 500 ppm.[4] However, at a concentration of 2,000 ppm, hepatic changes were noted.[4] A 4-week dust inhalation study established a no-effect level between 0.005 and 0.05 mg/L of air, with higher concentrations inducing hepatic changes.[4]

Developmental and Mutagenic Effects

Studies have shown that this compound is not teratogenic or embryotoxic in rats at doses up to 1,000 mg/kg.[4] There is also no evidence to suggest that the compound has mutagenic potential.[4]

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound is an activator of the Aryl Hydrocarbon Receptor (AhR).[3] Upon binding to DBB, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[5] Key downstream targets of the AhR pathway include genes encoding for cytochrome P450 enzymes such as CYP1A1, CYP1A2, and CYP1B1, which are involved in the metabolism of xenobiotics.[6]

Experimental Protocols

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound in environmental samples.

1. Sample Preparation (Solid Samples - e.g., Sediment, Sludge): a. Homogenize and freeze-dry the sample. b. Perform Soxhlet extraction with toluene (B28343) for 24 hours. c. The extract is then purified using a basic alumina (B75360) column. d. Concentrate the purified extract and reconstitute in a known volume of a suitable solvent (e.g., nonane) prior to GC-MS analysis.

2. GC-MS Instrumental Analysis: a. Gas Chromatograph (GC):

- Injector: Splitless injection.

- Column: A capillary column suitable for separating polybrominated compounds, such as a DB-5ms (or equivalent), is typically used.[7]

- Oven Temperature Program: A programmed temperature ramp is employed to achieve optimal separation. A typical program might start at a lower temperature and ramp up to a final temperature to elute the high-boiling this compound. b. Mass Spectrometer (MS):

- Ionization: Electron Ionization (EI) is commonly used.[7]

- Analyzer: A quadrupole or ion trap mass analyzer.

- Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.[7]

Toxicological Study: 90-Day Repeated Dose Oral Toxicity Study in Rodents (Based on OECD Guideline 408)

This protocol provides a framework for a subchronic oral toxicity study.

1. Animal Selection and Husbandry: a. Young, healthy adult rats (e.g., Sprague-Dawley or Wistar) are used. b. Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycle. They have access to standard laboratory diet and water ad libitum, except during the dosing period if fasting is required.

2. Dose Administration: a. At least three dose levels of this compound and a concurrent control group are used. b. The test substance is typically administered daily via oral gavage or mixed into the feed for 90 days.

3. Observations: a. Clinical Observations: Animals are observed daily for any signs of toxicity. b. Body Weight and Food/Water Consumption: Measured weekly. c. Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and biochemical parameters. d. Pathology: At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and organs are weighed. Tissues are collected and preserved for histopathological examination.

4. Data Analysis: a. The data from the treated groups are compared with the control group using appropriate statistical methods to identify any treatment-related effects. b. The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance like this compound.

Conclusion

This compound is a well-characterized polybrominated biphenyl with a significant history as a flame retardant. Its high degree of bromination results in distinct physicochemical properties, including high lipophilicity and environmental persistence. While exhibiting low acute toxicity, concerns over its potential for bioaccumulation and long-term health effects, primarily mediated through the Aryl Hydrocarbon Receptor signaling pathway, have led to its restricted use. The experimental protocols and workflows outlined in this guide provide a framework for the continued scientific investigation and monitoring of this compound and related compounds.

References

- 1. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [this compound : toxicological study (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Auto-induction mechanism of aryl hydrocarbon receptor 2 (AHR2) gene by TCDD-activated AHR1 and AHR2 in the red seabream (Pagrus major) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

An In-depth Technical Guide to the Synthesis of Decabromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for decabromobiphenyl (PBB-209), a fully brominated biphenyl (B1667301). The core of this process relies on the exhaustive electrophilic aromatic substitution of biphenyl. This document outlines the reaction mechanism, provides a detailed experimental protocol based on established methodologies, and presents the information in a structured format for clarity and ease of use by professionals in chemical research and development.

Core Synthesis Pathway: Perbromination of Biphenyl

The industrial synthesis of this compound is achieved through the direct and exhaustive bromination of biphenyl. This reaction is a classic example of electrophilic aromatic substitution, where the biphenyl molecule is reacted with an excess of a brominating agent in the presence of a Lewis acid catalyst. The catalyst polarizes the brominating agent, increasing its electrophilicity and enabling the substitution of all ten hydrogen atoms on the biphenyl rings with bromine atoms.

The degree of bromination is controlled by the reaction conditions, including the stoichiometry of the reactants, reaction time, and temperature[1]. To achieve the fully substituted this compound, harsh reaction conditions, including a significant excess of the brominating agent and a suitable catalyst, are necessary. A common approach involves using bromine chloride (BrCl) under pressure with a Friedel-Crafts catalyst like aluminum chloride[2].

Experimental Protocol: Synthesis via Bromine Chloride

The following protocol is based on a patented method for the perbromination of aromatic compounds, including biphenyl[2]. This process utilizes bromine chloride as the brominating agent under pressure to achieve a high degree of bromination.

Reagents and Reaction Conditions

A summary of the key components and conditions for this synthesis is provided in the table below.

| Component | Role | Specification/Ratio | Reference |

| Biphenyl (C₁₂H₁₀) | Starting Material | 1 molar equivalent | [2] |

| Bromine Chloride (BrCl) | Brominating Agent | 10 to 12 molar equivalents (stoichiometric excess) | [2] |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | Catalytic amount | [2] |

| Pressure | Reaction Condition | Autogenous pressure (10 to 200 p.s.i.g.) | [2] |

| Temperature | Reaction Condition | -10°C to 150°C | [2] |

| Reactor | Equipment | Closed pressure reactor | [2] |

Detailed Synthesis Procedure

-

Reactor Charging : In a closed pressure reactor suitable for corrosive reagents, charge the biphenyl starting material and a catalytic amount of anhydrous aluminum chloride[2].

-

Introduction of Brominating Agent : Introduce 10 to 12 molar equivalents of bromine chloride into the sealed reactor[2]. The reaction is carried out under the pressure that develops naturally from the reactants (autogenous pressure)[2].

-

Reaction Execution : Maintain the reaction mixture at a temperature between -10°C and 150°C[2]. The progress of the polybromination can be monitored using techniques such as Gas Chromatography (GC) to determine the disappearance of partially brominated intermediates[1].

-

Reaction Work-up : Upon completion, cool the reactor and cautiously vent any excess pressure. The reaction mixture is then subjected to an aqueous work-up. This typically involves washing with water, followed by a dilute solution of a reducing agent (e.g., sodium bisulfite) to quench any remaining bromine, and finally a wash with a dilute sodium hydroxide (B78521) solution to neutralize acidity[1].

-

Product Isolation : Separate the organic layer and dry it over an anhydrous drying agent, such as sodium sulfate[1].

-

Purification : Filter off the drying agent and evaporate the solvent to yield the crude product. The final product of this reaction is a mixture of polybrominated biphenyls[2]. Further purification to isolate the this compound congener can be achieved through techniques like recrystallization from a suitable high-boiling point solvent or column chromatography[1].

Product Composition and Purity

The perbromination of biphenyl typically results in a mixture of different polybrominated biphenyl congeners. The final composition depends heavily on the specific reaction conditions employed.

| Product Component | Expected Presence | Reference |

| This compound (PBB-209) | Major desired product. | [2] |

| Lower Brominated Biphenyls | Present as byproducts. These can include nonabromobiphenyl and octabromobiphenyl (B1228391) isomers. | [2] |

Note: Specific quantitative yields and purity data for the synthesis of this compound are not extensively detailed in publicly available literature. The process described aims to maximize the formation of the deca-brominated product, but the formation of a product mixture is common[2].

Visualizing the Process

To better illustrate the chemical and procedural pathways, the following diagrams have been generated using the DOT language.

Reaction Pathway Diagram

Caption: Electrophilic perbromination of biphenyl.

Experimental Workflow Diagram

Caption: General workflow for this compound synthesis.

References

Physical and chemical characteristics of Decabromobiphenyl

An In-depth Technical Guide to the Physical and Chemical Characteristics of Decabromobiphenyl

Introduction

This compound (DBB), also known as PBB 209, is a fully brominated polybrominated biphenyl (B1667301) (PBB). PBBs are a class of synthetic organobromine compounds where bromine atoms have replaced hydrogen atoms on a biphenyl molecule.[1] Historically, DBB was utilized as a flame retardant, added to plastics in products like computer monitors, televisions, and textiles to inhibit combustion.[1] However, due to its high persistence in the environment, potential for bioaccumulation, and toxicity, the production and use of this compound have been significantly restricted or banned in most regions.[1] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, intended for researchers, scientists, and professionals in drug development and environmental science.

Chemical Identity

This compound is a molecule composed of a biphenyl backbone where all ten hydrogen atoms have been substituted with bromine atoms.

-

IUPAC Name : 1,2,3,4,5-pentabromo-6-(2,3,4,5,6-pentabromophenyl)benzene[1][2]

-

Synonyms : Decabromodiphenyl, Perbromobiphenyl, PBB 209, Berkflam B 10[1]

Physical and Chemical Properties

This compound is a white, solid crystalline powder at standard conditions.[1] Its high degree of bromination results in a high molecular weight, low volatility, and extremely low water solubility. These properties contribute to its persistence in the environment. The key quantitative physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 943.17 g/mol | [2][3][4][5] |

| 943.2 g/mol | [1] | |

| Physical Description | White solid/powder | [1] |

| Melting Point | 380-386 °C | [1] |

| 378-379 °C | [4] | |

| Boiling Point | 568.3 ± 45.0 °C (Predicted) | [4] |

| Vapor Pressure | 3.98 x 10⁻¹⁰ mm Hg at 25 °C | [1] |

| Water Solubility | Very low (specific value not available) | [1] |

| Solubility in Organic Solvents | Moderately soluble in chlorobenzene (B131634) and o-xylene | [1] |

| Octanol-Water Partition Coefficient (log Kₒw) | 8.58 | [1] |

Reactivity and Thermal Decomposition

This compound is chemically stable and relatively unreactive under normal conditions. Its primary use as a flame retardant is due to this stability and its ability to release bromine radicals at high temperatures, which quench the radical chain reactions of combustion.

However, under thermal stress, such as during the incineration of waste containing DBB, it can decompose. Quantum chemical calculations show that its self-decomposition is difficult, but reactions with radicals present in combustion environments can occur at lower energy barriers.[6] The thermal degradation can begin at temperatures around 300°C.[7] This process typically involves sequential debromination, leading to the formation of lesser-brominated biphenyl congeners.[6]

A significant concern with the thermal decomposition of DBB is the potential formation of highly toxic polybrominated dibenzofurans (PBDFs).[6] This occurs through the loss of an ortho-bromine atom, creating an ortho-phenyl-type radical, which then undergoes oxidation and cyclization to form the furan (B31954) structure.[6]

Experimental Protocols for Analysis

The analysis of this compound in environmental and material samples presents challenges due to its low volatility and high melting point. The most common and effective method is gas chromatography coupled with mass spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

A validated method for the analysis of PBBs, including this compound, utilizes a short packed gas chromatography column with mass spectrometric detection in selected ion monitoring (SIM) mode.[8] This approach provides the necessary selectivity and sensitivity for detecting DBB, even at low concentrations.

Methodology:

-

Sample Preparation : Extraction of DBB from the sample matrix (e.g., soil, sediment, plastic) is performed using an appropriate solvent via techniques like pressurized liquid extraction (PLE) or Soxhlet extraction.[9] The extract is then concentrated and subjected to a cleanup procedure, which may involve gel permeation chromatography or solid-phase extraction, to remove interfering compounds.[9]

-

Injection : A small volume (e.g., 1 µL) of the prepared sample is injected into the GC system.[9] High inlet temperatures are required to ensure volatilization.

-

Chromatographic Separation : The sample is passed through a heated column where compounds are separated based on their boiling points and interaction with the stationary phase. Due to the high boiling point of DBB, a high-temperature column and oven program are necessary.

-

Mass Spectrometric Detection : As compounds elute from the column, they enter the mass spectrometer, where they are ionized. For DBB, electron impact (EI) or electron capture negative ionization (ECNI) can be used. The mass spectrometer is operated in SIM mode, monitoring for the characteristic ions of this compound to ensure specific and sensitive detection.[8]

Table 2: Example GC-MS Conditions for Polybrominated Biphenyl Analysis

| Parameter | Condition | Source |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | [8] |

| Column | 45 cm x 0.2 cm i.d. packed column with 2% OV-101 on Gas-Chrom Q | [8] |

| Injection Mode | Splitless or Pulsed Pressure | [9] |

| Injection Temperature | 270 °C | [9] |

| Oven Program | Ramped program, e.g., 80°C held, then ramped to 320°C | [9] |

| Detection | Mass Spectrometry in Selected Ion Monitoring (SIM) mode | [8] |

| Monitored m/z Range | High m/z range (600-1000) for hexa- through this compound | [8] |

Conclusion

This compound is a highly stable, non-volatile, and hydrophobic compound, characteristics that made it an effective flame retardant but also an environmentally persistent pollutant. Its high melting point and thermal stability are key physical properties, while its susceptibility to decomposition into hazardous byproducts like PBDFs at high temperatures is a critical chemical characteristic. The analysis of DBB requires specialized protocols, primarily GC-MS with high-temperature capabilities, to overcome the challenges posed by its physical properties. A thorough understanding of these characteristics is essential for assessing its environmental fate, toxicological impact, and for developing effective remediation and analytical strategies.

References

- 1. This compound | C12Br10 | CID 26164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 13654-09-6 | LGC Standards [lgcstandards.com]

- 3. This compound | 13654-09-6 | NAA65409 | Biosynth [biosynth.com]

- 4. 13654-09-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. achemtek.com [achemtek.com]

- 6. Mechanism and kinetics of thermal decomposition of this compound: Reaction with reactive radicals and formation chemistry of polybrominated dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter - PMC [pmc.ncbi.nlm.nih.gov]

Decabromobiphenyl CAS number 13654-09-6

An In-depth Technical Guide to Decabromobiphenyl (CAS No. 13654-09-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (PBB-209), identified by CAS number 13654-09-6, is a fully brominated polybrominated biphenyl (B1667301) (PBB). It has been commercially produced as a flame retardant for use in plastics, textiles, and electronic equipment.[1][2] Due to its chemical stability and high bromine content, it effectively inhibits combustion. However, significant concerns regarding its environmental persistence, bioaccumulative potential, and toxicity have led to restrictions on its use and a focus on its environmental and health impacts.[1][3] This document provides a comprehensive technical overview of its chemical properties, synthesis, analytical methods, toxicology, and environmental fate, intended for a scientific audience.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] Its high molecular weight and extensive bromination result in very low water solubility and volatility.[3] It is, however, soluble in certain organic solvents and fats.[3] These properties contribute significantly to its environmental persistence.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13654-09-6 | [1] |

| Molecular Formula | C₁₂Br₁₀ | [1] |

| Molecular Weight | 943.17 g/mol | [1] |

| Synonyms | PBB No. 209, 2,2',3,3',4,4',5,5',6,6'-Decabromobiphenyl, Adine 0102, Berkflam B10 | [1][3] |

| Physical State | White to off-white solid/powder | [1][3] |

| Water Solubility | Virtually insoluble | [3] |

| Organic Solvent Solubility | Soluble in fat; slightly to highly soluble in various organic solvents | [3] |

| Estimated Koc | 994,000 | [4][5] |

| Estimated Henry's Law Constant | 4.2 x 10⁻⁸ atm-cu m/mole | [4] |

| Bioconcentration Factor (BCF) | <4 to 5.4 (in carp) | [5] |

Synthesis and Manufacturing

The commercial production of PBBs, including this compound, involves the direct bromination of biphenyl.[6] This process is more specific than the chlorination process used for PCBs, resulting in fewer product mixtures.[6]

Commercial Synthesis Protocol

The general process for manufacturing this compound involves reacting biphenyl with a stoichiometric excess of a brominating agent in the presence of a catalyst.[6]

-

Reactants : Biphenyl is dissolved in a solvent such as ethylene (B1197577) bromide.[6]

-

Bromination : A brominating agent, typically bromine or bromine chloride, is added. To produce this compound, slightly more than 10 moles of the brominating agent are reacted with 1 mole of biphenyl.[6]

-

Catalysis : The reaction is facilitated by a Friedel-Crafts catalyst, such as iron or aluminum chloride/bromide.[6]

-

Purification : The resulting crude product is then purified to yield the final this compound mixture.

Analytical Methodology

The analysis of PBBs in biological and environmental samples requires multi-step procedures involving extraction, cleanup, and instrumental analysis. Gas chromatography is the primary technique for separation and quantification.[7]

Experimental Protocols

3.1.1 Sample Extraction: Pressurized Liquid Extraction (PLE) This method is suitable for solid matrices like sediment or soil.[8]

-

Sample Preparation : Freeze-dry and weigh the sample (e.g., 20g of sediment).[8] Spike with appropriate internal standards.

-

Extraction Cell : Mix the sample with a dispersant like diatomaceous earth or anhydrous sodium sulphate and load it into the PLE cell.[8][9]

-

Solvent System : Use a mixture of n-hexane and acetone (B3395972) (e.g., 3:1 v/v).[8]

-

PLE Conditions :

-

Collection : Collect the extract and concentrate it to a small volume (e.g., 0.5-1 mL) under a gentle stream of nitrogen.[8]

3.1.2 Extract Cleanup Cleanup is crucial to remove interfering compounds from the sample matrix. A combination of techniques is often employed.

-

Gel Permeation Chromatography (GPC) : This step removes high-molecular-weight interferences like lipids. The concentrated extract is passed through a GPC column.

-

Solid Phase Extraction (SPE) : For further cleanup, the extract is passed through a cartridge containing an adsorbent like silica (B1680970) gel or Florisil.[8][9]

-

A multi-layer silica gel column, sometimes impregnated with sulfuric acid, can be used to remove remaining organic interferences.[8] Note: The stability of this compound to strong acids should be confirmed.

-

Elute the target analytes with a suitable solvent mixture, such as hexane/dichloromethane.[8]

-

3.1.3 Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) High-resolution capillary GC is essential for separating PBB congeners.[3][7]

-

GC System : Agilent Intuvo 9000 GC or similar.[10]

-

Column : A specialized column for brominated flame retardants is recommended (e.g., 15 m x 0.25 mm ID, 0.1 µm film thickness).[10][11]

-

Carrier Gas : Helium.

-

Injection : Pulsed splitless injection of 1 µL of the final extract.

-

Oven Program : A rapid temperature ramp is used to minimize thermal degradation of the highly brominated congener.[10] Example: Initial 100°C, ramp at 40-50°C/min to 340°C, hold for 5 minutes.[10]

-

MS Detector : A mass spectrometer operating in electron capture negative ionization (ECNI) mode provides high sensitivity for halogenated compounds.[8] Alternatively, electron impact (EI) mode can be used.[11]

-

Data Acquisition : Use Selected Ion Monitoring (SIM) for target analyte quantification to enhance sensitivity and selectivity.[8]

Toxicology and Biological Effects

This compound is poorly absorbed through the gastrointestinal tract, with the majority of an oral dose being excreted in the feces.[12][13] However, its lipophilic nature leads to bioaccumulation, particularly in fatty tissues, the liver, and the adrenal gland upon repeated exposure.[1][12] The U.S. Department of Health and Human Services anticipates that PBBs are human carcinogens.[14][15]

Table 2: Summary of Toxicological Data for this compound

| Endpoint | Observation/Classification | Reference(s) |

| Carcinogenicity | Reasonably Anticipated to be a Human Carcinogen (PBBs) | [14][15] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. Classified as a Reproductive Toxin. | [4][16] |

| Organ Specific Toxicity | May cause damage to organs through prolonged or repeated exposure. Secondary hepatotoxin. | [4][16] |

| Acute Toxicity (Oral, Rat) | LD₅₀ > 8 g/kg | [15] |

| Dermal Effects | Can cause chloracne. | [4] |

Potential Mechanism of Action

While the precise signaling pathways are not fully elucidated, evidence suggests that this compound can interact with hormonal systems. It has been reported to bind to the thyroid hormone receptor site, which may be a mechanism for its observed cytotoxicity and potential as an endocrine disruptor.[1]

Environmental Fate and Persistence

This compound is exceptionally persistent in the environment.[1] Its low water solubility and high octanol-water partition coefficient cause it to bind strongly to soil and sediment particles, making it immobile in soil and unlikely to leach into groundwater.[4][14]

Table 3: Environmental Persistence and Fate of this compound

| Parameter | Finding | Implication | Reference(s) |

| Aerobic Biodegradation | PBBs are known to be persistent under aerobic conditions. | Long half-life in the environment. | [5] |

| Soil Mobility | Expected to be immobile. | Low potential for groundwater contamination; accumulation in topsoil and sediments. | [4][5] |

| Bioaccumulation | Known to bioaccumulate in living organisms. | Potential for biomagnification in food chains. | [1] |

| Atmospheric Transport | Can attach to airborne particulate matter. | Enables long-range environmental transport. | [14] |

Conclusion

This compound (CAS 13654-09-6) is a highly persistent and bioaccumulative compound formerly used as a flame retardant. While effective in its industrial application, its environmental and toxicological profiles present significant risks. Standardized analytical methods based on GC-MS are well-established for its detection in various matrices. The toxicological data points towards potential carcinogenicity and endocrine-disrupting effects, warranting its restricted use and continued monitoring in the environment and biota. Further research into its specific molecular mechanisms of toxicity and its long-term effects on ecosystems is essential for comprehensive risk assessment and management.

References

- 1. CAS 13654-09-6: decabromo-1,1'-biphenyl | CymitQuimica [cymitquimica.com]

- 2. This compound | 13654-09-6 [chemicalbook.com]

- 3. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]

- 4. This compound | C12Br10 | CID 26164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. zycz.cato-chem.com [zycz.cato-chem.com]

- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ANALYTICAL METHODS - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. agilent.com [agilent.com]

- 11. dioxin20xx.org [dioxin20xx.org]

- 12. The biological fate of decabromodiphenyl ethane following oral, dermal or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The biological fate of decabromodiphenyl ethane following oral, dermal or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 15. cdn.chemservice.com [cdn.chemservice.com]

- 16. agilent.com [agilent.com]

An In-depth Technical Guide on the Environmental Fate and Transport of Decabromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative data on the environmental fate and transport of decabromobiphenyl (PBB-209) is scarce in publicly available literature. Much of the available information pertains to the broader class of polybrominated biphenyls (PBBs) or related compounds like decabromodiphenyl ether (BDE-209). This guide synthesizes the available data for this compound and utilizes information from other highly brominated PBBs as a proxy to provide a comprehensive overview. The use of proxy data is clearly indicated.

Physicochemical Properties of this compound

This compound is a fully brominated polybrominated biphenyl (B1667301). Its physicochemical properties are crucial determinants of its environmental distribution and persistence.

| Property | Value | Reference |

| Molecular Formula | C₁₂Br₁₀ | [1] |

| Molecular Weight | 943.17 g/mol | [2] |

| Melting Point | 380-386 °C | [1] |

| Water Solubility | Very low (practically insoluble) | [1] |

| Vapor Pressure | 3.98 x 10⁻¹⁰ mm Hg at 25 °C | [1] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 8.58 | [1] |

| Estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 994,000 | [1] |

| Estimated Henry's Law Constant | 4.2 x 10⁻⁸ atm-m³/mol | [1] |

Environmental Fate and Transport

The environmental behavior of this compound is characterized by high persistence, low mobility in soil and water, and a tendency to associate with particulate matter.

Persistence and Degradation

This compound is highly resistant to degradation.

-

Abiotic Degradation:

-

Photolysis: Polybrominated biphenyls can undergo photolytic degradation, involving the reductive debromination to form lower brominated congeners.[3] However, the extent of this process for this compound under environmental conditions is not well-quantified. For other highly brominated PBBs, photolysis is considered a potential degradation pathway.[4]

-

Hydrolysis: this compound is not expected to hydrolyze under environmental conditions due to the stability of the carbon-bromine and biphenyl bonds.[1]

-

-

Biotic Degradation:

Table of Environmental Fate Characteristics (largely based on proxy data for highly brominated PBBs)

| Process | Environmental Compartment | Rate/Half-life | Notes | Reference |

| Photolysis | Atmosphere, Water, Soil | Not quantified for this compound. Higher brominated PBBs can undergo photolysis. | A potential pathway for the formation of lower brominated, and potentially more toxic, PBBs. | [3][4] |

| Biodegradation | Soil, Sediment | Very slow. Higher brominated PBBs are generally persistent. Some anaerobic degradation may occur. | The half-life of hexabromobiphenyl in soil and sediment is estimated to be greater than 6 months. | [5] |

| Biological Half-life (Proxy Data) | ||||

| Hexabromobiphenyl | Human Serum | 10.8 years (95% CI, 9.2-14.7 years) | Indicates high potential for bioaccumulation and long-term persistence in biota. | [6] |

| Octabromobiphenyl | Rat (portion) | > 16 days | Demonstrates significant bioaccumulation potential. | [1] |

Transport and Mobility

Due to its low vapor pressure and high Koc value, the transport of this compound is primarily associated with particulate matter.

-

Atmospheric Transport: this compound is expected to exist solely in the particulate phase in the atmosphere.[1] This allows for long-range atmospheric transport, with deposition occurring through wet and dry deposition.[3][7]

-

Mobility in Soil and Sediment: With a very high estimated Koc value, this compound is expected to be immobile in soil and strongly adsorb to sediment and suspended solids in water.[1][3] Leaching to groundwater is considered insignificant.[3]

Bioaccumulation

This compound is lipophilic (fat-loving) and has a high potential for bioaccumulation in organisms.

-

Trophic Transfer: Due to its high persistence and lipophilicity, this compound is expected to biomagnify in food chains, reaching higher concentrations in organisms at higher trophic levels.[9]

Experimental Protocols

The analysis of this compound in environmental matrices typically involves solvent extraction, cleanup to remove interfering substances, and instrumental analysis, most commonly by gas chromatography-mass spectrometry (GC-MS). The following is a representative protocol for the analysis of PBBs in soil, which can be adapted for this compound.

Analysis of Polybrominated Biphenyls in Soil (Adapted from EPA Method 1614A and other sources)

1. Sample Preparation:

- Air-dry the soil sample and sieve to remove large debris.

- Homogenize the sample by thorough mixing.

- Determine the moisture content on a separate subsample by drying at 105°C to a constant weight.

2. Extraction:

- Weigh approximately 10-20 g of the homogenized soil into a Soxhlet extraction thimble.

- Spike the sample with a surrogate standard (e.g., a ¹³C-labeled PBB congener) to monitor extraction efficiency.

- Extract the sample with a suitable solvent, such as hexane (B92381) or a hexane/acetone mixture, for 16-24 hours in a Soxhlet apparatus.[10][11]

3. Extract Cleanup:

- Concentrate the extract using a Kuderna-Danish evaporator or a rotary evaporator.

- Perform a cleanup step to remove interfering compounds. This may involve:

- Sulfur removal: Shaking the extract with copper powder or passing it through a copper column.

- Lipid and polar interference removal: Using column chromatography with adsorbents like Florisil or silica (B1680970) gel.[10]

4. Instrumental Analysis (GC-MS):

- Instrumentation: A high-resolution gas chromatograph coupled with a high-resolution mass spectrometer (HRGC/HRMS) is recommended for sensitive and specific detection.[11]

- Gas Chromatography (GC) Conditions:

- Column: A capillary column suitable for separating PBB congeners (e.g., DB-5ms).

- Injector: Splitless injection at a high temperature (e.g., 280-300°C).

- Oven Temperature Program: A temperature program that allows for the elution of highly brominated congeners without thermal degradation.

- Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).

- Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for target PBB congeners.

- Quantification: Use an internal standard method for quantification. Create a calibration curve using certified PBB standards.

5. Quality Control:

- Analyze procedural blanks to check for contamination.

- Analyze matrix spikes and matrix spike duplicates to assess accuracy and precision.

- Monitor the recovery of the surrogate standard.

Visualizations

Caption: Environmental fate and transport pathways of this compound.

Caption: Experimental workflow for the analysis of PBBs in environmental samples.

References

- 1. benchchem.com [benchchem.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Half-life of polybrominated biphenyl in human sera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. NEMI Method Summary - 1614 [nemi.gov]

- 11. nationalacademies.org [nationalacademies.org]

Decabromobiphenyl: A Technical Guide to a Persistent Organic Pollutant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decabromobiphenyl (DBB), a fully brominated polybrominated biphenyl (B1667301) (PBB), is a synthetic organic compound historically used as a flame retardant. Due to its chemical stability and resistance to degradation, it has become a persistent organic pollutant (POP), posing risks to environmental and human health. This technical guide provides an in-depth overview of DBB, focusing on its properties as a POP, toxicological profile, and the experimental methodologies used for its assessment.

Physicochemical and Toxicological Properties of this compound

This compound's persistence and bioaccumulative potential are rooted in its chemical structure. The presence of ten bromine atoms on the biphenyl backbone renders it highly resistant to environmental and biological degradation. Its high octanol-water partition coefficient (log Kow) indicates a strong affinity for fatty tissues, leading to its accumulation in organisms. The toxicological profile of DBB reveals a lower acute toxicity compared to less brominated PBBs; however, chronic exposure can lead to adverse health effects, particularly targeting the liver.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂Br₁₀ | [2] |

| Molecular Weight | 943.17 g/mol | [2][3] |

| Melting Point | 378-379 °C | [3] |

| Vapor Pressure | 3.98 x 10⁻¹⁰ mm Hg at 25°C | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 8.58 | [2] |

| Water Solubility | Very low (specific value not readily available) | |

| Appearance | White solid | [2] |

Table 2: Acute and Subchronic Toxicity of this compound

| Endpoint | Value | Species | Reference |

| Oral LD₅₀ | > 5 g/kg | Rat | [1][2] |

| Dermal LD₅₀ | > 5 g/kg | Rat | [1][2] |

| 90-Day Oral Toxicity NOAEL | 500 ppm (in diet) | Rat | [1] |

| 90-Day Oral Toxicity LOAEL | 2000 ppm (in diet) - Hepatic changes observed | Rat | [1] |

Environmental Fate and Bioaccumulation

This compound's persistence is a defining characteristic. It is highly resistant to aerobic and anaerobic biodegradation.[4] Photodegradation can occur, leading to the formation of lesser-brominated and potentially more toxic PBBs. Due to its high molecular weight and hydrophobicity, its potential for bioaccumulation is a significant concern, although it is considered to have a lower bioconcentration potential than some other PBBs.[5]

Table 3: Bioaccumulation and Persistence of this compound

| Parameter | Value | Species/Matrix | Reference |

| Bioconcentration Factor (BCF) | < 1,000 (Does not bioconcentrate significantly) | Fish | [5] |

| Environmental Half-life | Long, but specific values for soil and sediment are not readily available for DBB. DecaBDE has a reported half-life of up to 10 years in anaerobic sediment.[4] | Soil/Sediment |

Mechanism of Toxicity: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxicity of many halogenated aromatic hydrocarbons, including some PBBs, is mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. While this compound does not appear to directly bind to the AhR, it has been shown to induce AhR-mediated gene expression, suggesting an indirect activation mechanism.[2] This activation can lead to a cascade of downstream events, including the induction of xenobiotic-metabolizing enzymes and disruption of normal cellular processes.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.

Experimental Protocols

The assessment of this compound as a persistent organic pollutant relies on standardized experimental protocols. The following sections detail the methodologies for key toxicological and environmental fate studies, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency's Office of Prevention, Pesticides and Toxic Substances (OPPTS).

90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408 and OPPTS 870.3100)

This study provides information on the potential health hazards from repeated oral exposure to this compound over a 90-day period.[6][7][8]

-

Test Animals: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strains) are used. Both males and females are included in the study, typically with an equal number per dose group (e.g., 10 males and 10 females).

-

Dose Administration: this compound is administered orally, usually mixed into the diet or administered by gavage. At least three dose levels and a control group are used. The highest dose should induce some toxic effects but not mortality, while the lowest dose should not produce any observable adverse effects.

-

Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are measured weekly. Detailed clinical observations, including hematology, clinical biochemistry, and urinalysis, are performed at specified intervals.

-

Pathology: At the end of the 90-day period, all surviving animals are euthanized. A full necropsy is performed, and major organs are weighed. Tissues from all animals are preserved for histopathological examination, with a focus on potential target organs like the liver.

-

Data Analysis: The data are statistically analyzed to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Acute Dermal Toxicity Study (Based on OECD Guideline 402 and OPPTS 870.1200)

This study determines the acute toxicity of this compound when applied to the skin.[9]

-

Test Animals: Young adult albino rabbits are the preferred species. A small number of animals of the same sex are used for each dose level.

-

Dose Application: The test substance is applied uniformly to a shaved area of the back. The application site is then covered with a porous gauze dressing and a non-irritating tape.

-

Exposure Period: The exposure period is typically 24 hours.

-

Observations: Animals are observed for signs of toxicity and mortality at regular intervals for up to 14 days after application. Skin irritation at the application site is also evaluated.

-

Data Analysis: The dermal LD₅₀ (the dose that is lethal to 50% of the test animals) is calculated.

Analytical Method for this compound in Soil using Gas Chromatography-Mass Spectrometry (GC-MS)

This method outlines the procedure for quantifying this compound in soil samples.[10][11][12]

-

Sample Preparation: A known weight of the soil sample is air-dried and sieved. The sample is then mixed with a drying agent like anhydrous sodium sulfate.

-

Extraction: The this compound is extracted from the soil using a suitable solvent, such as a mixture of hexane (B92381) and acetone, via methods like Soxhlet extraction or accelerated solvent extraction (ASE).

-

Cleanup: The extract is concentrated and then "cleaned up" to remove interfering substances. This is often done using column chromatography with adsorbents like silica (B1680970) gel or alumina.

-

Instrumental Analysis: The cleaned extract is analyzed by gas chromatography-mass spectrometry (GC-MS). The GC separates the components of the mixture, and the MS identifies and quantifies this compound based on its unique mass spectrum.

-

Quantification: The concentration of this compound in the original soil sample is determined by comparing its response to that of a known concentration of a this compound standard.

Visualized Experimental Workflows

Workflow for Determining Bioconcentration Factor (BCF) in Fish

The bioconcentration factor (BCF) is a critical parameter for assessing the bioaccumulation potential of a chemical. The following diagram illustrates a typical workflow for a fish BCF study based on OECD Guideline 305.[13][14]

References

- 1. The activation mechanism of the aryl hydrocarbon receptor (AhR) by molecular chaperone HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (PBB-209) activates the aryl hydrocarbon receptor while decachlorobiphenyl (PCB-209) is inactive: experimental evidence and computational rationalization of the different behavior of some halogenated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 5. comparison of the fish bioconcentration factors for brominated flame retardants with their nonbrominated analogues | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 6. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. oecd.org [oecd.org]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Determination of Polybromo Diphenyl Ethers and Hexabromobiphenyl in Soil by Gas Chromatography-Mass Spectrometry with Separation by Accelerated Solvent Extraction [qikan.cmes.org]

- 11. Gas chromatography/ion trap mass spectrometry applied for the determination of polybrominated diphenyl ethers in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. epa.gov [epa.gov]

- 14. Bioaccumulation - Fraunhofer IME [ime.fraunhofer.de]

Decabromobiphenyl: A Comprehensive Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decabromobiphenyl (DBB), a fully brominated polybrominated biphenyl (B1667301) (PBB), was formerly utilized as a flame retardant in various consumer and industrial products. Due to its persistent, bioaccumulative, and toxic properties, its production and use have been largely phased out. This technical guide provides an in-depth toxicological profile of this compound, summarizing key data on its toxicokinetics, acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects. Detailed experimental protocols for pivotal studies are provided, and key molecular pathways are visualized to facilitate a comprehensive understanding of its toxicological properties.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that after a single oral dose of radiolabeled decabromodiphenyl ether (a related compound often discussed in the context of DBB), at least 10% of the dose is absorbed.[1][2] The primary route of excretion is through the feces, which contains approximately 90% of the administered dose.[1][2] Biliary excretion accounts for about 10% of the dose and primarily consists of metabolites.[1][2] It is suggested that more than 10% of the oral dose may be absorbed, as a significant portion of the radioactivity in feces is in the form of metabolites.[1][2]

Once absorbed, this compound is distributed to various tissues. The highest concentrations, on a lipid weight basis, have been found in plasma and blood-rich tissues, while adipose tissue shows the lowest concentration.[1][2] Metabolism of this compound involves the formation of metabolites with fewer bromine atoms (five to seven), as well as hydroxylated and methoxylated derivatives.[1][2] There is also evidence of covalent binding of metabolites to macromolecules like proteins or lipids.[1][2]

Experimental Protocols: Toxicokinetic Studies

A general in vivo protocol for toxicokinetic studies in rats typically involves the following steps:

-

Dose Administration: A single dose of radiolabeled this compound is administered to the animals, commonly via oral gavage or intravenous injection.[3]

-

Sample Collection: Blood, urine, and feces are collected at predetermined time intervals following administration to track the absorption and excretion of the compound.[3]

-

Analysis: Samples are analyzed using techniques such as gas chromatography-mass spectrometry (GC/MS) to identify and quantify the parent compound and its metabolites.[1][2]

Quantitative Toxicological Data

The following tables summarize key quantitative data from toxicological studies on this compound.

| Table 1: Acute Toxicity | ||

| Endpoint | Value | Species |

| Oral LD50 | >5,000 mg/kg[3][4] | Rat |

| Dermal LD50 | >5,000 mg/kg[3][4] | Rabbit, Rat |

| Table 2: Chronic Toxicity and Carcinogenicity | |||

| Endpoint | Value | Species | Effect |

| 90-day feeding study (NOAEL) | 500 ppm[4] | Rat | No toxic effects |

| 90-day feeding study (LOAEL) | 2,000 ppm[4] | Rat | Hepatic changes |

| 4-week inhalation study (NOAEL) | 0.005 - 0.05 mg/l[4] | Rat | No effect |

| 4-week inhalation study (LOAEL) | >0.05 mg/l[4] | Rat | Hepatic changes |

| Carcinogenicity (IARC) | Group 2B[3][5] | - | Possibly carcinogenic to humans |

| Carcinogenicity (NTP) | Reasonably anticipated to be a human carcinogen[3][5] | - | - |

| Table 3: Reproductive and Developmental Toxicity | ||

| Endpoint | Value | Species |

| Reproductive Toxicity (NOAEL) | 100 mg/kg/day (for related compound DBDPO)[3] | Rat |

| Developmental Toxicity (NOAEL) | 1,000 mg/kg/day[3][4] | Rat |

Toxicity Profile

Acute Toxicity

This compound exhibits low acute toxicity. The oral and dermal LD50 values in rats are greater than 5,000 mg/kg.[3][4] It is not considered to be an irritant to the skin or eyes of rabbits.[4]

Chronic Toxicity

In a 90-day feeding study in rats, no toxic effects were observed at dietary levels of 100 and 500 ppm.[4] However, at 2,000 ppm, hepatic changes were noted.[4] A 4-week dust inhalation study in rats established a no-effect level between 0.005 and 0.05 mg/l of air, with higher concentrations leading to hepatic changes.[4]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified this compound in Group 2B, meaning it is "possibly carcinogenic to humans".[3][5] The National Toxicology Program (NTP) has listed it as "reasonably anticipated to be a human carcinogen".[3][5]

Genotoxicity

There is no evidence to suggest that this compound has mutagenic potential.[4]

Reproductive and Developmental Toxicity

This compound was not found to be teratogenic or embryotoxic in rats at doses of 10, 100, and 1,000 mg/kg administered orally.[4] For a related compound, decabromodiphenyl oxide (DBDPO), the No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity in rats was established at 100 mg/kg/day.[3] The developmental toxicity NOAEL for this compound in rats is 1,000 mg/kg/day.[3][4]

Mechanisms of Toxicity

The primary mechanism of toxicity for polybrominated biphenyls, including this compound, is thought to be mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Activation of the AhR by PBBs leads to its translocation into the nucleus, where it forms a dimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[3] This complex then binds to Xenobiotic Response Elements (XREs) on the DNA, initiating the transcription of various genes, including those encoding for cytochrome P450 enzymes like CYP1A1.[3] While this compound has been shown to activate the AhR, it is suggested that it does so through an indirect mechanism, as it does not appear to bind directly to the receptor.[3]

Conclusion

This compound exhibits low acute toxicity but raises concerns due to its potential for chronic toxicity, particularly targeting the liver, and its classification as a possible human carcinogen. While it is not considered a potent reproductive or developmental toxicant at lower doses, its persistence and potential for bioaccumulation warrant careful consideration. The primary mechanism of its toxicity is believed to involve the indirect activation of the Aryl Hydrocarbon Receptor signaling pathway, leading to downstream changes in gene expression. This guide provides a foundational understanding of the toxicological profile of this compound for professionals in research and drug development.

References

- 1. Decabromodiphenyl ether in the rat: absorption, distribution, metabolism, and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Decabromodiphenyl ether in the rat: absorption, distribution, metabolism, and excretion. | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. [this compound : toxicological study (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

The Historical Arc of Decabromobiphenyl: An In-depth Technical Guide to its Use as a Flame Retardant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical use of decabromobiphenyl as a flame retardant. It details its chemical and physical properties, historical production, toxicological profile, and the experimental methodologies used for its assessment. This document is intended to serve as a foundational resource for researchers and professionals in the fields of environmental science, toxicology, and drug development who are investigating the impacts of polybrominated biphenyls (PBBs).

A Note on Chemical Nomenclature

It is crucial to distinguish between This compound (DBB) and Decabromodiphenyl ether (decaBDE) . While both are polybrominated flame retardants with similar applications, they are distinct chemical compounds with different molecular structures. This compound (CAS RN 13654-09-6) consists of two benzene (B151609) rings directly bonded to each other, with all ten hydrogen atoms replaced by bromine. In contrast, decabromodiphenyl ether (CAS RN 1163-19-5) has two phenyl groups linked by an ether bond. Much of the publicly available data on "deca" flame retardants pertains to decaBDE due to its more widespread commercial use. This guide will focus on this compound where data is available and will clearly indicate when information on related PBBs or decaBDE is used for comparative purposes.

Physicochemical and Toxicological Properties

This compound was utilized for its excellent flame-retardant properties, attributed to its high bromine content. The following tables summarize its key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Registry Number | 13654-09-6[1] |

| Molecular Formula | C₁₂Br₁₀[1] |

| Molecular Weight | 943.17 g/mol [1] |

| Appearance | White to off-white powder |

| Water Solubility | Insoluble |

| Organic Solvent Solubility | Soluble in oil and organic solvents like benzene and toluene[2] |

Table 2: Toxicological Data for this compound

| Endpoint | Species | Value |

| Oral LD50 | Rat | > 5 g/kg[2] |

| Dermal LD50 | Rat | > 5 g/kg[2] |

| 90-Day Feeding Study (No Effect Level) | Rat | 100 and 500 ppm in diet[2] |

| 90-Day Feeding Study (Effect Level) | Rat | 2,000 ppm in diet (hepatic changes)[2] |

| 4-Week Dust Inhalation Study (No Effect Level) | Rat | 0.005 - 0.05 mg/L of air[2] |

| 4-Week Dust Inhalation Study (Effect Level) | Rat | > 0.05 mg/L of air (hepatic changes)[2] |

| Teratogenicity/Embryotoxicity | Rat | Not observed at 10, 100, and 1,000 mg/kg[2] |

| Mutagenicity | No evidence of mutagenic potential[2] | |

| Carcinogenicity Classification (IARC) | Group 2B: Possibly carcinogenic to humans[3][4] | |

| Carcinogenicity Classification (NTP) | Reasonably anticipated to be a human carcinogen[4] |

Historical Production and Use

The commercial production of polybrominated biphenyls, including this compound, began in the 1970s. These compounds were added to plastics, textiles, and electronic equipment to reduce their flammability.[5][6]

Experimental Protocols

Detailed experimental protocols for the toxicological studies specifically on this compound are not extensively available in the public literature. However, standardized guidelines for the toxicological assessment of polybrominated biphenyls have been established by organizations such as the Agency for Toxic Substances and Disease Registry (ATSDR).[7][8] The following represents a generalized protocol for a subchronic oral toxicity study based on such guidelines.

Objective: To evaluate the potential adverse health effects of repeated oral exposure to this compound over a subchronic period (e.g., 90 days).

Test System:

-

Species: Rat (e.g., Sprague-Dawley or Fischer 344)

-

Sex: Both males and females

-

Age: Young adults at the start of the study

-

Number of Animals: A sufficient number of animals per group to ensure statistical significance (e.g., 10-20 per sex per group).

Experimental Design:

-

Dose Groups: At least three dose levels of this compound and a concurrent control group. Doses are typically selected based on acute toxicity data and are administered daily.

-

Administration: The test substance is administered orally, often mixed in the diet or given by gavage. A vehicle control group receives the vehicle (e.g., corn oil) alone.

-

Duration: 90 days.

-

Observations:

-

Clinical Signs: Animals are observed daily for any signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of key parameters.

-

Gross Pathology: At the end of the study, all animals are euthanized and subjected to a complete necropsy.

-

Histopathology: Organs and tissues are collected, weighed, and examined microscopically.

-

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxicity of many polybrominated biphenyls is believed to be mediated, at least in part, through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Activation of this pathway can lead to a range of adverse effects, including endocrine disruption and carcinogenicity.

Synthesis of this compound

The synthesis of this compound, similar to other polybrominated compounds, is typically achieved through the exhaustive bromination of the biphenyl (B1667301) molecule. This process generally involves reacting biphenyl with a brominating agent in the presence of a catalyst. While specific industrial synthesis methods for this compound are not widely detailed, the synthesis of the related decabromodiphenyl ether involves the bromination of diphenyl ether using bromine in a solvent such as ethylene (B1197577) dibromide with a Lewis acid catalyst like aluminum bromide.[9] A similar approach would be expected for the synthesis of this compound from biphenyl.

Conclusion

This compound was a historically used flame retardant that has been largely phased out due to concerns about its persistence, bioaccumulation, and potential toxicity. While specific data on this compound can be limited, the broader class of polybrominated biphenyls has been the subject of extensive research and regulatory action. This guide provides a consolidated overview of the available technical information on this compound, intended to support ongoing research into the environmental and health impacts of these legacy chemical pollutants.

References

- 1. This compound | 13654-09-6 | NAA65409 | Biosynth [biosynth.com]

- 2. laboratuar.com [laboratuar.com]

- 3. Table 8-1, Regulations and Guidelines Applicable to PBBsa - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. REGULATIONS AND ADVISORIES - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Decabromodiphenyl ether - Wikipedia [en.wikipedia.org]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Decabromodiphenyl ether | C12 Br10O | CID 14410 - PubChem [pubchem.ncbi.nlm.nih.gov]

Microbial Degradation of Decabromobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation pathways of Decabromobiphenyl (DBB), a persistent organic pollutant. While research on the microbial degradation of DBB is limited, extensive studies on the structurally similar and commercially prevalent Decabromodiphenyl ether (BDE-209) offer significant insights into the potential biotransformation routes of DBB. This document summarizes key findings on both aerobic and anaerobic degradation processes, presenting quantitative data, detailed experimental protocols, and visual representations of the degradation pathways and workflows.

Aerobic Degradation Pathways

Aerobic microbial degradation of decabrominated compounds typically involves a series of enzymatic reactions, including debromination, hydroxylation, and cleavage of the biphenyl (B1667301) or diphenyl ether structure.

A key pathway for the aerobic degradation of BDE-209 has been proposed for a co-culture of Brevibacillus sp. and Achromobacter sp.[1][2][3]. This process involves initial debromination, followed by hydroxylation, deprotonation, breakage of the ether bond, and subsequent ring-opening, ultimately leading to the mineralization of the compound[1][2][3]. Studies on Rhodococcus ruber TAW-CT127 have also demonstrated the aerobic degradation of BDE-209, with the formation of less brominated diphenyl ethers, indicating a stepwise debromination process[4][5]. The involvement of cytochrome P450 (CYP) enzymes has been suggested as crucial in the initial oxidative attack on the highly brominated molecule[1]. Additionally, biphenyl-2,3-dioxygenase is another enzyme implicated in the degradation process, likely involved in the cleavage of the aromatic rings[4].

Proposed Aerobic Degradation Pathway of BDE-209

Caption: Proposed aerobic degradation pathway of BDE-209.

Quantitative Data for Aerobic Degradation

| Microorganism/Consortium | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time (hours/days) | Optimal pH | Optimal Temperature (°C) | Reference |

| Brevibacillus sp. & Achromobacter sp. | 10 | 88.4 | 120 hours | 7.0 | 30 | [1][2][3] |

| Rhodococcus ruber TAW-CT127 | 50 | 81.07 | 5 days | - | 28 | [4] |

| Bacillus tequilensis | 50 | 65 | 8 days | - | - | [1] |

Anaerobic Degradation Pathways

Under anaerobic conditions, the primary degradation mechanism for highly brominated compounds is reductive debromination. This process involves the sequential removal of bromine atoms, leading to the formation of less brominated and potentially more toxic congeners.

Studies using anaerobic sewage sludge have demonstrated the microbially mediated reductive debromination of BDE-209, resulting in the formation of nona- and octa-bromodiphenyl ethers[6]. The degradation was observed to follow pseudo-first-order kinetics[6]. Research has also indicated that specific anaerobic bacteria, such as Dehalococcoides species, are capable of debrominating octa-BDE mixtures to produce hexa-, penta-, and tetra-BDEs[7]. This is a significant concern as these lower brominated congeners are known to be more toxic and bioaccumulative. The process of reductive debromination involves the replacement of bromine atoms with hydrogen atoms[8].

Proposed Anaerobic Degradation Pathway of BDE-209

Caption: Anaerobic reductive debromination pathway of BDE-209.

Quantitative Data for Anaerobic Degradation

| Inoculum | Initial Concentration | Degradation/Transformation | Time (days) | Key Metabolites | Reference |

| Anaerobic Sewage Sludge | - | 30% decrease in BDE-209 | 238 | Nona- and Octa-BDEs | [6] |

| Anaerobic Bioreactor (Thermophilic) | - | Removal rate of 1.1 μ g/day | 210 | Nona-, Octa-, and Hepta-BDEs | [8] |

Experimental Protocols

This section outlines the general methodologies employed in the cited studies for investigating the microbial degradation of decabrominated compounds.

Aerobic Degradation Experimental Workflow

Caption: General experimental workflow for aerobic degradation studies.

Methodology Details:

-

Microorganism and Culture: Bacterial strains are typically isolated from contaminated soil or sediment. Enrichment is performed in a mineral salts medium (MSM) with the target compound (e.g., BDE-209) as the sole carbon source. Cultures are incubated under specific conditions of temperature, pH, and agitation. For the study on Brevibacillus sp. and Achromobacter sp., the optimal conditions were found to be 30°C and pH 7.0[1][2].

-

Degradation Assay: The degradation experiment is initiated by inoculating the prepared bacterial culture into a fresh medium containing a known concentration of the target compound. Control experiments with heat-killed cells or without inoculum are run in parallel.

-

Sample Preparation and Analysis: At different time intervals, samples are withdrawn, and the residual target compound and its metabolites are extracted using organic solvents such as a mixture of dichloromethane (B109758) and n-hexane[4]. The extracts are then concentrated and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification[1][4].

Anaerobic Degradation Experimental Workflow